

Application Notes & Protocols: Quantitative Analysis of Afatinib using Afatinib-d4 Internal Standard

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Compound of Interest

Compound Name: Afatinib-d4

Cat. No.: B15144325

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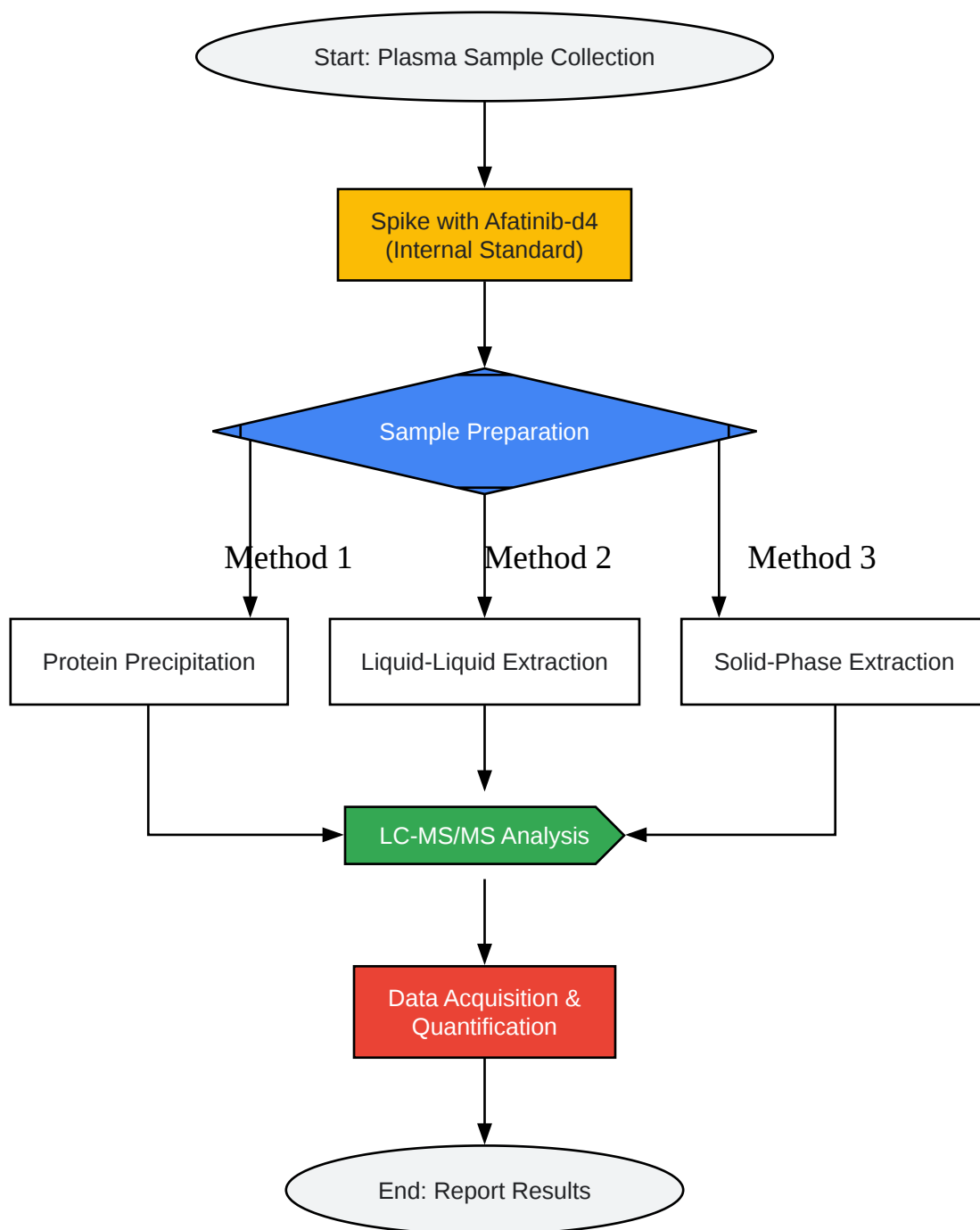
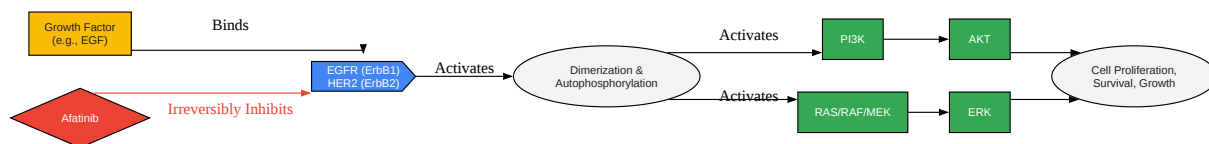
For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib is an irreversible inhibitor of the ErbB family of receptors, including the epidermal growth factor receptor (EGFR), and is utilized in the treatment of non-small cell lung cancer (NSCLC).[1] Accurate quantification of Afatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as **Afatinib-d4**, is essential for achieving high accuracy and precision in mass spectrometry-based analytical methods.[2] This document provides detailed application notes and protocols for the sample preparation and analysis of Afatinib in human plasma using **Afatinib-d4** as an internal standard, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Afatinib Signaling Pathway

Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), thereby inhibiting their autophosphorylation and downstream signaling.[3] This blockage disrupts key cellular pathways involved in tumor growth and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[4][5]



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